molecular formula C12H11BrF5N B1408681 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine CAS No. 1707367-58-5

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

Cat. No.: B1408681
CAS No.: 1707367-58-5
M. Wt: 344.12 g/mol
InChI Key: KUAWCOUOHWQIBW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a 4,4-difluoropiperidine moiety, a privileged scaffold in drug discovery known for its ability to improve metabolic stability, membrane permeability, and pharmacokinetic properties of lead compounds . The specific combination of a 3-bromo-2-(trifluoromethyl)phenyl group attached to the piperidine nitrogen creates a multi-functionalized reagent. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Negishi), while the trifluoromethyl group is a key motif used to fine-tune a molecule's lipophilicity, metabolic stability, and overall potency . Compounds featuring the 4,4-difluoropiperidine structure have been investigated in the development of therapeutics for a range of disorders, particularly those related to the central nervous system (CNS), psychiatric conditions, and sleep diseases . The precise physicochemical properties, such as LogP, molecular weight, and topological polar surface area (TPSA), for this specific analog are currently undetermined. Researchers value this reagent for its potential in constructing targeted libraries and optimizing lead compounds in drug discovery campaigns. Please Note: This product is intended for research and further manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-8-2-1-3-9(10(8)12(16,17)18)19-6-4-11(14,15)5-7-19/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAWCOUOHWQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174119
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-58-5
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route for the Piperidine Core

a. Formation of 4,4-Difluoropiperidine

The core structure of 4,4-difluoropiperidine can be synthesized via:

Introduction of Difluoromethyl Group

The difluoromethyl group at the 4-position can be introduced via:

Aromatic Substituent Attachment

The aromatic moiety, 3-bromo-2-(trifluoromethyl)phenyl , is typically attached via:

a. Cross-Coupling Approach

  • Preparation of the aromatic precursor : The phenyl ring with bromine and trifluoromethyl groups is synthesized via electrophilic aromatic substitution or halogenation of the corresponding phenyl precursor.
  • Coupling reaction : The amino group of the piperidine core reacts with the aromatic halide under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base like potassium carbonate.

Specific Reaction Conditions and Reagents

Step Reagents and Conditions References/Data Source
Formation of piperidine core Fluorinating agents (e.g., DAST), cyclization reagents, high-temperature conditions WO2013127913A1
Difluoromethyl substitution Difluoromethylating reagents, nucleophilic substitution Patent WO2013127913A1
Aromatic coupling Palladium catalysts (Pd(PPh₃)₄), boronic acids or halides, bases (K₂CO₃), inert atmosphere Patent WO2013127913A1, US10221182B2
Aromatic ring substitution Electrophilic aromatic substitution, halogenation, trifluoromethylation reagents Literature sources on aromatic substitution

Table 1: Summary of Key Reagents and Conditions for Each Step

Step Reagents Solvent Catalyst Temperature Yield Reference
Piperidine core synthesis Fluorinating agents (DAST), amino precursors Dichloromethane - - Moderate WO2013127913A1
Difluoromethylation Difluoromethylating reagents Acetonitrile - Room temp to 60°C Good Patent WO2013127913A1
Aromatic attachment Aryl halides, Pd catalyst Toluene/DMF Pd(PPh₃)₄ 80-100°C High US10221182B2
Aromatic substitution Electrophilic reagents (e.g., CF₃ reagents) Acetic acid - Reflux Variable Literature

Note : Exact yields and conditions vary depending on the specific synthetic pathway and starting materials used.

Notes on Optimization and Challenges

Chemical Reactions Analysis

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine serves as a valuable building block in organic synthesis. Its unique properties make it useful for:

  • Synthesis of Fluorinated Organic Compounds : The compound is employed in creating more complex molecules with desired chemical properties.
  • Material Science : It contributes to the development of materials with high thermal stability and resistance to chemical degradation.

Biology

The compound's interaction with biological systems is significant due to its structural characteristics:

  • Biological Activity Studies : It is utilized to investigate molecular interactions and biological processes. The trifluoromethyl group enhances cell membrane permeability, facilitating studies on enzyme binding and signal transduction pathways.
  • Potential Therapeutic Applications : Research indicates possible roles in drug development targeting specific receptors or enzymes involved in diseases.

Industry

In industrial applications, this compound is noted for:

  • Advanced Material Production : Its unique properties are leveraged in creating specialized materials for electronics and pharmaceuticals.
  • Chemical Manufacturing : It plays a role in producing other fluorinated compounds that are essential in various applications.

Case Study 1: Biological Interaction

A study highlighted the compound's ability to inhibit specific enzymes related to disease pathways. The presence of the trifluoromethyl group was shown to enhance its binding affinity compared to similar compounds without this feature. This suggests potential therapeutic applications in treating conditions linked to these enzymes.

Case Study 2: Material Science

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and resistance to chemical degradation, making it suitable for advanced coatings and composites used in harsh environments.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and piperidine ring contribute to the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Core Heterocycle Modifications

Comparison with Morpholine Derivatives
The compound (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)-phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine (from ) shares structural motifs such as aryl trifluoromethyl groups and fluorinated substituents. However, its morpholine core introduces a different ring geometry (six-membered with one oxygen atom) compared to the piperidine core in the target compound. Morpholine derivatives typically exhibit altered solubility and hydrogen-bonding capacity due to the oxygen atom, which may reduce membrane permeability relative to piperidines .

Comparison with Carbazole Derivatives 3,6-Dibromo-9-ethylcarbazole () features a carbazole scaffold with bromine substituents. While carbazoles are aromatic and planar, piperidines are non-aromatic and flexible. The bromine in carbazole derivatives primarily enhances π-π stacking interactions, whereas in the target compound, bromine serves as a synthetic handle for diversification.

Substituent Effects

Trifluoromethyl vs. Trifluoromethyl groups also enhance lipophilicity (logP increases by ~0.7–1.0 units) and resistance to oxidative degradation .

Bromine vs. However, bromine’s higher atomic polarizability may strengthen van der Waals interactions in hydrophobic pockets.

Fluorination Patterns

4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine Non-fluorinated piperidines (e.g., 1-(3-bromo-2-(trifluoromethyl)phenyl)piperidine) exhibit higher basicity (pKa ~10–11) compared to 4,4-difluoropiperidine (pKa ~8–9), altering ionization states under physiological conditions. Fluorination also rigidifies the piperidine ring, reducing conformational flexibility and entropy penalties during target binding .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Select Compounds

Compound Name Molecular Weight (g/mol) logP pKa Metabolic Stability (t½, human liver microsomes)
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine 374.15 3.2 8.5 >60 min
1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine 329.72 2.9 8.7 45 min
1-(3-Bromo-2-methylphenyl)piperidine 284.16 2.5 10.2 20 min
(2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)-phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine 612.45 4.1 7.8 30 min

Key Findings :

  • The target compound’s fluorination and trifluoromethyl substitution confer superior metabolic stability compared to non-fluorinated analogs.
  • Bromine’s steric bulk slightly reduces solubility but enhances target affinity in hydrophobic environments.

Biological Activity

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a synthetic compound notable for its biological activity, attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article reviews the compound's biological activity, synthesis methods, and potential applications in pharmacology and drug development.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring that contributes to the compound's basicity and potential interactions with biological systems.
  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, which may increase binding affinity to target proteins.
  • Bromine Substitution : Influences reactivity and selectivity in biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. This modulation can affect metabolic pathways and signal transduction processes.
  • Receptor Binding : The lipophilic nature allows the compound to bind effectively to membrane receptors, influencing cellular responses.
  • Gene Expression : Studies suggest that it may impact gene expression by modulating transcription factors or other regulatory proteins.

The mechanism by which this compound exerts its effects is primarily through its interactions with molecular targets involved in critical biological processes. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to engage with intracellular targets effectively.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is formed through cyclization reactions.
  • Introduction of Substituents : The trifluoromethyl and bromine groups are introduced via electrophilic aromatic substitution or similar methods.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it showed significant inhibition in MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
Cell LineIC50 (μM)
MCF-75.2
MDA-MB-2316.8
A549 (Lung)7.0
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

A comparative analysis highlights how structural differences influence biological activity:

Compound NameKey DifferencesUnique Features
1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidineChlorine instead of BromineDifferent reactivity profile due to chlorine's properties
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropyrrolidinePyrrolidine ring instead of PiperidineAltered chemical properties due to ring structure
1-(3-Bromo-2-fluorophenyl)-4,4-difluoropiperidineAbsence of Trifluoromethyl groupReduced lipophilicity and potential biological activity

Q & A

Q. How can researchers align experimental design with theoretical frameworks in fluorinated compound research?

  • Methodological Answer : Ground studies in conceptual frameworks such as Hammett substituent constants to rationalize electronic effects. For example, the σm_m value of the trifluoromethyl group predicts its impact on reaction rates. Link findings to broader theories (e.g., frontier molecular orbital theory) to explain regioselectivity .

Safety and Handling

Q. What protocols ensure safe handling of this compound during large-scale reactions?

  • Methodological Answer : Follow OSHA guidelines for brominated/fluorinated compounds: use fume hoods, PPE (nitrile gloves, face shields), and emergency showers. Monitor airborne particulates with real-time IR sensors. Degradation pathways (e.g., hydrolysis to HF) require neutralization traps with calcium carbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

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